N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycine
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Overview
Description
2-[(4,6-DIMETHOXY-1-METHYL-1H-INDOL-2-YL)FORMAMIDO]ACETIC ACID is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes an indole ring substituted with methoxy groups and a formamidoacetic acid moiety. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-DIMETHOXY-1-METHYL-1H-INDOL-2-YL)FORMAMIDO]ACETIC ACID typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Formamidoacetic Acid Moiety Addition: The formamidoacetic acid moiety is introduced through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-DIMETHOXY-1-METHYL-1H-INDOL-2-YL)FORMAMIDO]ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
2-[(4,6-DIMETHOXY-1-METHYL-1H-INDOL-2-YL)FORMAMIDO]ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(4,6-DIMETHOXY-1-METHYL-1H-INDOL-2-YL)FORMAMIDO]ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
4,6-Dimethoxyindole: A precursor for the synthesis of various indole derivatives.
Uniqueness
2-[(4,6-DIMETHOXY-1-METHYL-1H-INDOL-2-YL)FORMAMIDO]ACETIC ACID is unique due to its specific substitution pattern and the presence of the formamidoacetic acid moiety, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C14H16N2O5 |
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Molecular Weight |
292.29 g/mol |
IUPAC Name |
2-[(4,6-dimethoxy-1-methylindole-2-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C14H16N2O5/c1-16-10-4-8(20-2)5-12(21-3)9(10)6-11(16)14(19)15-7-13(17)18/h4-6H,7H2,1-3H3,(H,15,19)(H,17,18) |
InChI Key |
DTWCJCHZEVHQDH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)NCC(=O)O |
Origin of Product |
United States |
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